molecular formula C17H13N3O3S2 B3746745 3-methyl-2-oxo-N-(quinolin-8-yl)-2,3-dihydro-1,3-benzothiazole-6-sulfonamide

3-methyl-2-oxo-N-(quinolin-8-yl)-2,3-dihydro-1,3-benzothiazole-6-sulfonamide

Cat. No.: B3746745
M. Wt: 371.4 g/mol
InChI Key: STBUPZIZOSYORS-UHFFFAOYSA-N
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Description

3-methyl-2-oxo-N-(quinolin-8-yl)-2,3-dihydro-1,3-benzothiazole-6-sulfonamide is a complex organic compound with a unique structure that combines a benzothiazole ring, a quinoline moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-oxo-N-(quinolin-8-yl)-2,3-dihydro-1,3-benzothiazole-6-sulfonamide typically involves multi-step organic reactions. The starting materials often include quinoline derivatives and benzothiazole precursors. The key steps in the synthesis may involve:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable carbonyl compound.

    Introduction of the Quinoline Moiety: This step may involve the coupling of a quinoline derivative with the benzothiazole intermediate.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-oxo-N-(quinolin-8-yl)-2,3-dihydro-1,3-benzothiazole-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-methyl-2-oxo-N-(quinolin-8-yl)-2,3-dihydro-1,3-benzothiazole-6-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its properties may be exploited in the design of novel materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Applications: It may serve as an intermediate in the synthesis of other complex molecules or as a component in specialized industrial processes.

Mechanism of Action

The mechanism of action of 3-methyl-2-oxo-N-(quinolin-8-yl)-2,3-dihydro-1,3-benzothiazole-6-sulfonamide involves its interaction with specific molecular targets. The quinoline moiety may bind to certain enzymes or receptors, inhibiting their activity. The benzothiazole ring can interact with other biomolecules, potentially disrupting normal cellular processes. The sulfonamide group may enhance the compound’s solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-3-oxo-N-(quinolin-8-yl)-2,3-dihydro-1,3-benzothiazole-6-sulfonamide
  • 3-methyl-2-oxo-N-(quinolin-7-yl)-2,3-dihydro-1,3-benzothiazole-6-sulfonamide
  • 3-methyl-2-oxo-N-(quinolin-8-yl)-2,3-dihydro-1,3-benzoxazole-6-sulfonamide

Uniqueness

3-methyl-2-oxo-N-(quinolin-8-yl)-2,3-dihydro-1,3-benzothiazole-6-sulfonamide is unique due to its specific combination of functional groups and ring structures. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-methyl-2-oxo-N-quinolin-8-yl-1,3-benzothiazole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S2/c1-20-14-8-7-12(10-15(14)24-17(20)21)25(22,23)19-13-6-2-4-11-5-3-9-18-16(11)13/h2-10,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBUPZIZOSYORS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=CC4=C3N=CC=C4)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-methyl-2-oxo-N-(quinolin-8-yl)-2,3-dihydro-1,3-benzothiazole-6-sulfonamide
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3-methyl-2-oxo-N-(quinolin-8-yl)-2,3-dihydro-1,3-benzothiazole-6-sulfonamide
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3-methyl-2-oxo-N-(quinolin-8-yl)-2,3-dihydro-1,3-benzothiazole-6-sulfonamide
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3-methyl-2-oxo-N-(quinolin-8-yl)-2,3-dihydro-1,3-benzothiazole-6-sulfonamide
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3-methyl-2-oxo-N-(quinolin-8-yl)-2,3-dihydro-1,3-benzothiazole-6-sulfonamide

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